molecular formula C8H11ClN2O B1427828 2-Chloro-3-(2-methylpropoxy)pyrazine CAS No. 1250424-88-4

2-Chloro-3-(2-methylpropoxy)pyrazine

Cat. No.: B1427828
CAS No.: 1250424-88-4
M. Wt: 186.64 g/mol
InChI Key: GAXNYADKHHNVIC-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-methylpropoxy)pyrazine is an organic compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . This compound is characterized by a pyrazine ring substituted with a chlorine atom at the second position and a 2-methylpropoxy group at the third position. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-methylpropoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 2-methylpropanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the 2-methylpropoxy group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted pyrazines can be formed.

    Oxidation Products: Oxidized derivatives such as pyrazine N-oxides.

    Reduction Products: Reduced derivatives with altered functional groups.

Scientific Research Applications

2-Chloro-3-(2-methylpropoxy)pyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Medicine: Research into potential pharmaceutical applications, including its use as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-methylpropoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and 2-methylpropoxy groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various biochemical effects .

Properties

IUPAC Name

2-chloro-3-(2-methylpropoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-6(2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXNYADKHHNVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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